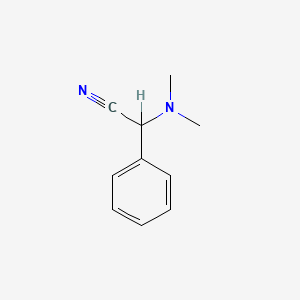

2-(Dimethylamino)-2-phenylacetonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(dimethylamino)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGHXXKYFBGJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290345 | |

| Record name | α-(Dimethylamino)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-36-1 | |

| Record name | α-(Dimethylamino)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, (dimethylamino)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 827-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(Dimethylamino)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonitrile, (dimethylamino)phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contemporary Synthetic Methodologies for 2 Dimethylamino 2 Phenylacetonitrile

Advanced Strecker Reaction Variants for α-Amino Nitrile Formation

The Strecker synthesis, first reported in 1850, remains the most fundamental and widely utilized method for preparing α-aminonitriles. acs.orgmasterorganicchemistry.com It is a three-component reaction involving an aldehyde (or ketone), an amine, and a source of cyanide. researchgate.net The classical pathway involves the reaction of benzaldehyde (B42025), dimethylamine (B145610), and a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide (TMSCN), to form 2-(dimethylamino)-2-phenylacetonitrile. masterorganicchemistry.comresearchgate.net Modern advancements have focused on enhancing the reaction's efficiency, selectivity, and safety.

Catalytic Asymmetric Strecker Methodologies

The synthesis of enantiomerically enriched α-amino acids and their nitrile precursors is of significant interest, driving the development of catalytic asymmetric Strecker reactions. nih.gov These methods employ a chiral catalyst to control the stereochemical outcome of the nucleophilic addition of cyanide to an imine intermediate. While the direct synthesis of chiral this compound is less documented than for primary amines, the principles and catalysts developed for general asymmetric Strecker reactions are applicable.

Key strategies involve the use of chiral Lewis acids or organocatalysts. For instance, urea- and thiourea-based organocatalysts have proven effective in promoting the enantioselective hydrocyanation of imines. nih.gov These catalysts activate the imine through hydrogen bonding, directing the cyanide attack to a specific face of the molecule. Another approach utilizes chiral metal complexes, which can coordinate to the imine and deliver the cyanide nucleophile in a stereocontrolled manner. nih.gov The development of robust catalysts that are compatible with aqueous cyanide salts represents a significant advance for large-scale, safer syntheses. nih.gov In some cases, absolute asymmetric synthesis has been achieved without any chiral source, relying on the spontaneous resolution of α-aminonitrile conglomerates in a mixed aqueous medium. rsc.org

Table 1: Examples of Catalytic Systems for Asymmetric Strecker Reactions This table is illustrative of catalyst types used for asymmetric α-aminonitrile synthesis and is not specific to this compound.

| Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Organocatalyst | Chiral Thiourea Derivatives | Activates imine via hydrogen bonding; effective at low catalyst loadings. | nih.gov |

| Metal Complex | Chiral Quaternary Ammonium (B1175870) Salts (Phase-Transfer Catalyst) | Facilitates reaction with aqueous potassium cyanide. | nih.gov |

| Organocatalyst | Brønsted Acids | Catalyzes the one-pot, three-component reaction of ketones, amines, and TMSCN. | researchgate.net |

Chemo- and Regioselective Aminocyanation Strategies

The Strecker reaction is a multicomponent reaction where chemoselectivity (the preferential reaction of one functional group over others) and regioselectivity (the preferential formation of one constitutional isomer) are crucial. researchgate.net The desired pathway involves the formation of an iminium ion from benzaldehyde and dimethylamine, which is then attacked by the cyanide ion. masterorganicchemistry.com Optimized one-pot protocols are designed to favor this sequence and maximize the yield of this compound, which can range from low to over 90% depending on the conditions. acs.org

Several factors influence the selectivity of the reaction. The choice of cyanide source is critical; trimethylsilyl cyanide (TMSCN) is often preferred over hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN) due to its better solubility in organic solvents and milder reaction conditions. organic-chemistry.orgnih.gov Catalysts, such as (bromodimethyl)sulfonium bromide or palladium-based Lewis acids, can be employed to accelerate the reaction at room temperature and improve yields. organic-chemistry.org A modified Strecker synthesis using silica-supported sulfuric acid has also been reported to efficiently produce related α-aminonitriles. researchgate.net

Transition Metal-Catalyzed Routes to this compound

Beyond the traditional Strecker reaction, transition metal catalysis offers alternative synthetic pathways, often through cross-coupling or C-H functionalization mechanisms.

Palladium-Catalyzed Coupling Approaches

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com While a direct palladium-catalyzed three-component synthesis of this compound is not standard, plausible routes can be designed based on established palladium-catalyzed reactions. One potential strategy involves the α-cyanation of the corresponding tertiary amine, N,N-dimethyl-1-phenylethanamine. Another approach could be a coupling reaction between a phenyl-containing substrate, a dimethylamine source, and a cyanide source, although this would be a complex, multi-component coupling.

More established is the use of palladium catalysts in cyanation reactions. organic-chemistry.org Challenges in such reactions often include catalyst deactivation by the cyanide anion. organic-chemistry.org Strategies to overcome this involve the use of specific ligands or additives like zinc trifluoroacetate (B77799) (Zn(TFA)₂) to prolong catalyst activity. organic-chemistry.org The development of mild and functional-group-tolerant bases, such as the P2Et phosphazene superbase, has enabled a broad range of palladium-catalyzed cross-coupling reactions at room temperature, which could be adapted for precursors to the target molecule. nih.gov

Table 2: Selected Palladium Catalysts for Cross-Coupling and Cyanation Reactions

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(tBu₃P)₂ | Cyanation | Used with Zn(CN)₂ and Zn(TFA)₂ to minimize catalyst poisoning. | organic-chemistry.org |

| Pd(dba)₂ | General Cross-Coupling | Commonly used palladium(0) precursor for various coupling reactions. | sigmaaldrich.com |

| [Pd(allyl)Cl]₂ | General Cross-Coupling | Stable palladium(II) precursor suitable for multiple coupling types. | sigmaaldrich.com |

Other Metal-Mediated Transformations

Other transition metals have also been shown to catalyze the formation of α-aminonitriles. A notable example is the ruthenium-catalyzed oxidative cyanation of tertiary amines. Research has demonstrated that ruthenium(III) chloride (RuCl₃) can effectively catalyze the reaction of tertiary amines with sodium cyanide under an oxygen atmosphere to yield the corresponding α-aminonitriles in excellent yields. organic-chemistry.org This method presents a clean and environmentally favorable process for the α-cyanation of an appropriate tertiary amine precursor to synthesize this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. acs.org These principles can be directly applied to the synthesis of this compound.

Prevention of Waste : The most effective green strategy is to prevent waste generation. acs.org One-pot reactions, like the Strecker synthesis, are inherently greener as they reduce the number of separation and purification steps, thereby minimizing solvent and material loss. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgyoutube.com The Strecker reaction generally has high atom economy, as the three main components (aldehyde, amine, cyanide) are all incorporated into the α-aminonitrile product.

Use of Safer Solvents and Auxiliaries : A significant portion of waste in chemical processes comes from solvents. skpharmteco.com Research into greener Strecker reactions has explored the use of water or poly(ethylene glycol) (PEG) as reaction media, which are more environmentally benign than traditional organic solvents. researchgate.netnih.gov Ultrasound-assisted synthesis in PEG has been shown to be an efficient and ecofriendly procedure for preparing related α-aminonitriles. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org The development of catalytic asymmetric Strecker reactions and transition metal-catalyzed routes aligns with this principle, moving away from stoichiometric reagents that generate large amounts of inorganic waste. nih.govnih.gov

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound | Reference |

|---|---|---|

| Prevention | Employing one-pot Strecker synthesis to minimize intermediate isolation and waste. | nih.gov |

| Atom Economy | The Strecker reaction is an addition reaction with inherently high atom economy. | acs.org |

| Safer Solvents | Using water or PEG as the reaction solvent instead of volatile organic compounds. | nih.govskpharmteco.com |

| Catalysis | Using catalytic amounts of organocatalysts or metal complexes instead of stoichiometric reagents. | nih.govacs.org |

| Reduce Derivatives | One-pot multicomponent reactions avoid the need for protecting groups and reduce synthetic steps. | nih.gov |

Solvent-Free and Aqueous Reaction Conditions

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, significant strides have been made in employing aqueous and solvent-free conditions, primarily through variations of the Strecker reaction.

Aqueous Reaction Conditions

The classical Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, can be efficiently conducted in an aqueous medium. thieme-connect.de A well-established procedure for the synthesis of this compound involves the reaction of benzaldehyde, dimethylamine, and a cyanide salt in water. thieme-connect.de

A typical laboratory-scale synthesis involves the initial reaction of benzaldehyde with sodium hydrogen sulfite (B76179) in water to form the corresponding bisulfite addition product. This is followed by the addition of an aqueous solution of dimethylamine and subsequently potassium or sodium cyanide. thieme-connect.de The reaction proceeds at room temperature, and the desired α-aminonitrile can be isolated in high yield. The use of water as a solvent not only offers a significant environmental advantage but can also enhance the reaction rate by facilitating the dissolution of the reactants. thieme-connect.de

Several catalysts have been explored to further improve the efficiency of the aqueous Strecker reaction. For instance, indium powder has been demonstrated to be a highly effective catalyst for the one-pot, three-component synthesis of various α-aminonitriles in water, accommodating a wide range of aldehydes and amines. nih.gov

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent an ideal green synthetic approach, as they eliminate solvent-related waste and simplify product purification. While specific literature detailing a solvent-free synthesis of this compound is limited, the principle has been successfully applied to the synthesis of other α-aminonitriles.

One notable example involves the use of sulfated polyborate as a catalyst for the three-component Strecker reaction of aldehydes, amines, and trimethylsilyl cyanide (TMSCN) under solvent-free conditions at room temperature. mdpi.com This method has been shown to produce a variety of α-aminonitriles in excellent yields. mdpi.com Another approach involves heating a mixture of the aldehyde and amine, followed by the addition of TMSCN, which in some cases proceeds exothermically without external heating. thieme-connect.de These methodologies suggest a viable pathway for the solvent-free synthesis of this compound.

The following table summarizes representative conditions for aqueous and a proposed solvent-free synthesis of α-aminonitriles.

| Reaction Condition | Reactants | Catalyst/Promoter | Temperature | Yield | Reference |

| Aqueous | Benzaldehyde, Dimethylamine, Sodium Cyanide | Sodium Hydrogen Sulfite | Room Temperature | High | thieme-connect.de |

| Aqueous | Benzaldehyde, Aniline, TMSCN | Indium Powder | Room Temperature | 98% | nih.gov |

| Solvent-Free | Benzaldehyde, Aniline, TMSCN | Sulfated Polyborate | Room Temperature | up to 99% | mdpi.com |

Atom Economy and Waste Minimization in Synthetic Protocols

A key principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The Strecker synthesis of this compound is inherently atom-economical. The three main components—benzaldehyde, dimethylamine, and hydrogen cyanide (or its salt)—combine in a condensation reaction, with the only byproduct being a molecule of water.

Atom Economy Calculation for the Strecker Synthesis:

The theoretical atom economy can be calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzaldehyde | C₇H₆O | 106.12 |

| Dimethylamine | C₂H₇N | 45.08 |

| Hydrogen Cyanide | HCN | 27.03 |

| Total Reactant MW | 178.23 | |

| Product | ||

| This compound | C₁₀H₁₂N₂ | 160.22 |

Atom Economy = (160.22 / 178.23) x 100 ≈ 89.9%

Waste Minimization Strategies:

Several strategies can be employed to minimize waste in the synthesis of this compound:

Use of Catalytic Methods: Employing catalysts, such as indium in aqueous media or sulfated polyborate in solvent-free conditions, reduces the need for stoichiometric reagents that would otherwise contribute to the waste stream. nih.govmdpi.com

Solvent Selection and Recycling: The use of water as a solvent is a significant step towards waste minimization. In processes where organic solvents are necessary for extraction or purification, selecting greener solvents and implementing recycling protocols can drastically reduce the E-factor. nih.gov

One-Pot Procedures: The three-component, one-pot nature of the Strecker reaction eliminates the need to isolate intermediates, which in turn reduces solvent usage and potential for material loss during transfers and purification steps. thieme-connect.deorganic-chemistry.org

Alternative Cyanide Sources: While traditional cyanide salts are effective, research into less toxic and more easily handled cyanide sources is ongoing. organic-chemistry.org

By focusing on high atom economy reactions and implementing effective waste minimization strategies, the synthesis of this compound can be aligned with the principles of sustainable chemistry.

Industrial Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and opportunities for process optimization. Key considerations include reaction kinetics, heat management, mass transfer, and process control to ensure safety, efficiency, and product quality.

Key Industrial Scale-Up Challenges:

| Challenge | Description | Potential Mitigation Strategies |

| Exothermic Reaction | The Strecker reaction is often exothermic. On a large scale, inefficient heat removal can lead to temperature gradients, side reactions, and potential thermal runaway. | Use of jacketed reactors with efficient cooling systems, careful control of reagent addition rates, and potentially the use of continuous flow reactors. |

| Mass Transfer Limitations | In heterogeneous reaction mixtures (e.g., solid cyanide salt in a liquid phase), poor mixing can lead to localized concentration gradients and slower reaction rates. | High-efficiency agitation systems, use of phase-transfer catalysts, or employing homogeneous reaction conditions where possible. |

| Handling of Hazardous Materials | The use of cyanide salts necessitates strict safety protocols for handling, storage, and waste disposal to prevent exposure and environmental contamination. | Closed-system transfers, dedicated handling areas with appropriate personal protective equipment, and robust waste treatment procedures. |

| Product Isolation and Purification | Large-scale extraction and distillation require significant solvent volumes and energy input. | Optimization of extraction protocols to minimize solvent use, development of crystallization methods to reduce reliance on distillation, and investigation of membrane separation technologies. |

Process Optimization and Control:

To address these challenges and enhance the efficiency and robustness of the industrial production of this compound, various process optimization strategies can be implemented. The adoption of Process Analytical Technology (PAT) is a key enabler for achieving these goals. researchgate.netsigmaaldrich.com

PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. This allows for a deeper understanding of the process and enables proactive control to maintain optimal conditions.

Potential PAT Applications in this compound Synthesis:

| Analytical Technique | Monitored Parameter | Process Impact |

| FTIR/Raman Spectroscopy | Concentration of reactants, intermediates, and product. | Real-time monitoring of reaction progress, endpoint determination, and detection of side-product formation. |

| pH and Temperature Probes | Acidity and temperature of the reaction mixture. | Ensures optimal reaction conditions, prevents degradation of reactants or products, and maintains safety. |

| Particle Size Analysis | Crystal size distribution during crystallization. | Optimizes crystallization for improved filtration and product purity. |

By integrating these technologies, manufacturers can move from a fixed, time-based production model to a more dynamic and controlled process, leading to improved yield, consistency, and safety in the industrial-scale synthesis of this compound.

Mechanistic Insights and Reactivity Profiling of 2 Dimethylamino 2 Phenylacetonitrile

Nucleophilic Reactivity of the Nitrile Moiety

The nitrile group of 2-(Dimethylamino)-2-phenylacetonitrile is a key functional group that exhibits characteristic nucleophilic reactivity. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Hydration and Hydrolysis Mechanisms to Carboxylic Acid Derivatives

The conversion of the nitrile moiety to carboxylic acid derivatives proceeds through hydration and subsequent hydrolysis, which can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then attacks this carbon, leading to the formation of a protonated imidic acid. Tautomerization of this intermediate yields the corresponding amide, 2-(dimethylamino)-2-phenylacetamide. Further hydrolysis of the amide under heating in aqueous acid produces the final carboxylic acid, 2-(dimethylamino)-2-phenylacetic acid, and an ammonium (B1175870) salt.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. researchgate.net This addition results in a hydroxy imine anion, which is then protonated by water to form an imidic acid. Tautomerization gives the amide. The amide can then undergo further base-catalyzed hydrolysis. This step involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amino group, which is a poor leaving group, is typically facilitated by its protonation, leading to the formation of the carboxylate salt and ammonia. Acidic workup then yields the final carboxylic acid. researchgate.net

Dehydration synthesis is the reverse of hydrolysis, where smaller molecules, or monomers, combine to form a larger molecule with the concurrent loss of a water molecule. youtube.com

Table 1: Products of Nitrile Hydrolysis

| Starting Material | Reagents/Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | H₃O⁺, Δ | 2-(Dimethylamino)-2-phenylacetamide | 2-(Dimethylamino)-2-phenylacetic acid |

Reaction with Organometallic Species (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily react with nitriles. libretexts.org The reaction with this compound provides a pathway to synthesize ketones.

The mechanism involves the nucleophilic addition of the carbanionic alkyl or aryl group from the organometallic reagent to the electrophilic carbon of the nitrile. ucalgary.cayoutube.com This attack breaks the pi bond of the nitrile, forming a new carbon-carbon bond and resulting in a resonance-stabilized imine anion, which is coordinated to the magnesium halide or lithium cation. ucalgary.cachemistrysteps.com This intermediate salt is stable and does not typically react further with a second equivalent of the organometallic reagent. ucalgary.cachemistrysteps.com The reaction is quenched by the addition of aqueous acid during workup. masterorganicchemistry.com The imine salt is protonated to form an iminium ion, which is then hydrolyzed by water. The hydrolysis proceeds via the attack of water on the iminium carbon, followed by proton transfers and elimination of ammonia, ultimately yielding a ketone. ucalgary.cayoutube.com

This method is synthetically valuable because the ketone product is only formed during the aqueous workup, preventing its subsequent reaction with the highly reactive organometallic reagent to form a tertiary alcohol. ucalgary.ca

Table 2: Ketone Synthesis via Reaction with Organometallic Reagents

| Organometallic Reagent | Intermediate Imine Salt | Final Ketone Product (after hydrolysis) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | N-(1-(Dimethylamino)-1-phenyl-2-propylidene)magnesium bromide | 1-(Dimethylamino)-1-phenylacetone |

| Phenyllithium (C₆H₅Li) | Lithium 1-(dimethylamino)-1,2-diphenyl-2-propene-2-aminide | (Dimethylamino)(phenyl)acetophenone |

Reactivity at the Chiral α-Carbon Center

The α-carbon of this compound is a stereocenter and possesses a hydrogen atom that is acidic due to its position between two electron-withdrawing groups: the phenyl ring and the nitrile group.

Deprotonation and Stabilized Carbanion Chemistry

The α-proton can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or butyllithium, to generate a stabilized carbanion. nih.govrsc.org The stability of this carbanion arises from the delocalization of the negative charge through resonance into both the adjacent phenyl ring and the nitrile group.

The resonance structures illustrate how the negative charge is distributed over the α-carbon, the ortho and para positions of the phenyl ring, and the nitrogen atom of the nitrile group. This extensive delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the α-proton compared to a simple alkane. The pKa of the parent compound, phenylacetonitrile (B145931), is approximately 22 in DMSO, and the presence of the α-dimethylamino group is expected to influence this value. The generation of such carbanions is a fundamental step for creating new carbon-carbon bonds at the α-position. nih.gov

Stereo- and Chemoselective Alkylation/Acylation Reactions

The stabilized carbanion generated from this compound is a potent nucleophile and can participate in reactions with various electrophiles, such as alkyl halides (alkylation) or acyl chlorides (acylation).

Chemoselectivity: The choice between alkylation and acylation is determined by the electrophile used. The reaction of the carbanion with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) leads to the formation of a new C-C bond, yielding a more substituted α-amino nitrile. Reaction with an acylating agent, like an acyl chloride or anhydride (B1165640), introduces a keto group adjacent to the α-carbon.

Stereoselectivity: Since the α-carbon is a chiral center, the introduction of a new substituent via alkylation or acylation can, in principle, proceed with stereoselectivity. If the starting material is enantiomerically pure, the existing stereocenter can direct the incoming electrophile to one face of the planar carbanion over the other. This facial selectivity can be influenced by factors such as the nature of the base's counter-ion (e.g., Li⁺), the solvent, and the steric bulk of both the substrate and the electrophile. Achieving high levels of diastereoselectivity in such reactions is a common goal in asymmetric synthesis.

Table 3: Representative Alkylation and Acylation Reactions of the α-Carbanion

| Electrophile | Reaction Type | Product |

|---|---|---|

| Iodomethane (CH₃I) | Alkylation | 2-(Dimethylamino)-2-phenylpropanenitrile |

| Benzyl bromide (C₆H₅CH₂Br) | Alkylation | 2-(Dimethylamino)-2,3-diphenylpropanenitrile |

| Acetyl chloride (CH₃COCl) | Acylation | 3-(Dimethylamino)-3-phenyl-2-oxobutanenitrile |

Elucidation of Byproduct Formation Pathways during Key Transformations

During the chemical transformations of this compound, several side reactions can occur, leading to the formation of byproducts.

Incomplete Hydrolysis: In the hydrolysis of the nitrile to a carboxylic acid, the reaction may stop at the intermediate amide stage (2-(dimethylamino)-2-phenylacetamide) if the reaction conditions (temperature, time, or concentration of acid/base) are insufficient for the second hydrolysis step.

Michael Addition: The α-carbanion of this compound can act as a nucleophile in a Michael addition. For instance, if an α,β-unsaturated nitrile or ketone is present or formed in situ, the carbanion can add to the β-carbon, leading to dimerization or polymerization products. This type of side reaction has been observed in reactions involving phenylacetonitrile under basic conditions. researchgate.netresearchgate.net

Over-reaction with Organometallics: While the initial imine-metal complex is generally stable, under certain conditions (e.g., elevated temperatures or with highly reactive organolithium reagents), a second addition of the organometallic reagent to the imine intermediate before workup could potentially occur, although it is less common for nitriles compared to other carbonyl compounds. chemistrysteps.com

Elimination Reactions: The presence of the α-amino group introduces the possibility of elimination reactions under certain conditions, particularly with strong, sterically hindered bases, which could lead to the formation of enamines or related unsaturated species.

Table 4: Potential Byproducts in Key Transformations

| Transformation | Desired Product | Potential Byproduct(s) | Byproduct Formation Pathway |

|---|---|---|---|

| Nitrile Hydrolysis | 2-(Dimethylamino)-2-phenylacetic acid | 2-(Dimethylamino)-2-phenylacetamide | Incomplete hydrolysis |

| Alkylation of α-Carbanion | Mono-alkylated product | Di-alkylated product; Dimer | Over-alkylation; Michael addition of carbanion to an eliminated intermediate |

| Reaction with Grignard Reagent | Ketone | Tertiary alcohol | Reaction of the ketone product with any unreacted Grignard reagent (if workup is not efficient) |

Detailed Kinetic and Thermodynamic Analyses of Rate-Determining Steps

The initial steps involve the reversible reaction between benzaldehyde (B42025) and dimethylamine (B145610) to form a hemiaminal intermediate, which then dehydrates to yield an iminium ion. The formation of this electrophilic iminium ion is a critical phase of the reaction. Subsequently, the nucleophilic addition of a cyanide ion to the iminium ion forms the final product, this compound.

Kinetic studies on analogous Strecker reactions, such as the reaction of benzaldehyde with benzylamine (B48309) and allylamine, have provided significant insights into the rate-determining step of this process. dur.ac.uk These studies have shown that the reaction of the iminium ion with the cyanide ion is the rate-determining step. dur.ac.uk The pH of the reaction medium plays a crucial role, as it influences the concentration of both the iminium ion and the cyanide ion (from the protonation of cyanide to form hydrogen cyanide). The reaction rate typically exhibits a bell-shaped pH profile, with the maximum rate observed in a pH range where both the iminium ion and cyanide ion are present in sufficient concentrations. dur.ac.uk

Table 1: Kinetic Data for the Reaction of Iminium Ions with Cyanide Ion

| Iminium Ion | pKa | Rate Constant (k, dm3mol-1s-1) |

| N-benzylidenebenzyliminium | 6.14 ± 0.1 | 6.70 x 103 |

| N-benzylideneallyliminium | 6.05 ± 0.1 | 1.03 x 104 |

Data sourced from a kinetic study on the Strecker reaction of benzaldehyde with benzylamine and allylamine. dur.ac.uk This data is presented as a proxy for the reactivity of the N,N-dimethyl-1-phenylmethaniminium ion.

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry offers a powerful tool to elucidate the structures and energies of transient species such as reaction intermediates and transition states that are often difficult to observe experimentally. While specific computational studies on the formation of this compound are scarce, extensive theoretical investigations into the general mechanism of the Strecker reaction provide a solid foundation for understanding the key molecular events. acs.orgarxiv.org

The reaction pathway typically involves the following key species:

Hemiaminal Intermediate: Formed from the nucleophilic attack of dimethylamine on the carbonyl carbon of benzaldehyde. This intermediate is generally unstable and readily undergoes dehydration.

Iminium Ion Intermediate: Generated by the elimination of a water molecule from the protonated hemiaminal. This planar, electrophilic species is the key intermediate that reacts with the cyanide ion. The positive charge is delocalized between the nitrogen and the carbon atom.

Cyanide Addition Transition State: The transition state for the rate-determining step involves the approach of the cyanide ion to the electrophilic carbon of the iminium ion. The geometry of this transition state is characterized by the partial formation of the new carbon-carbon bond and a distribution of charge between the incoming cyanide and the iminium ion fragment. Computational studies on related systems have modeled the geometry and energy of this critical transition state. acs.org

α-Aminonitrile Product: The final, stable product of the reaction.

Ab initio computational studies on the Strecker synthesis of glycine (B1666218) have mapped out the free energy profile of the reaction, identifying the transition states connecting the various intermediates. acs.org These studies reveal the stepwise nature of the reaction and provide insights into the activation barriers for each step. The development of high-dimensional neural network potentials combined with umbrella sampling simulations is a promising approach for accurately determining the free energy profiles of complex reactions in solution, such as the Strecker synthesis. arxiv.org

For the formation of this compound, computational modeling would be expected to show that the transition state for the cyanide addition to the N,N-dimethyl-1-phenylmethaniminium ion has a relatively high energy barrier, consistent with this step being rate-determining. The phenyl group attached to the iminium carbon can influence the stability of the transition state through electronic effects, and these can be quantified through computational analysis.

Applications of 2 Dimethylamino 2 Phenylacetonitrile in Advanced Organic Synthesis

Role as a Precursor for Diverse Nitrogen-Containing Heterocycles

The inherent reactivity of the α-aminonitrile moiety makes 2-(Dimethylamino)-2-phenylacetonitrile a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The nitrile group can undergo a range of transformations, while the dimethylamino group can act as a directing group or a leaving group, facilitating cyclization reactions.

Synthesis of Pyridines and Pyrazines

While direct, named reactions for the synthesis of pyridines from this compound are not extensively documented, the general reactivity of α-aminonitriles suggests their potential in pyridine (B92270) synthesis. google.com For instance, α-aminonitriles can be envisioned as synthons in reactions with 1,3-dicarbonyl compounds or their equivalents, leading to the formation of substituted pyridine rings. The reaction would likely proceed through the formation of an enamine or a related intermediate, followed by cyclization and aromatization.

In the realm of pyrazine (B50134) synthesis, α-aminonitriles are recognized as valuable precursors. organic-chemistry.org The self-condensation of two molecules of an α-aminonitrile, or the reaction of an α-aminonitrile with an α-amino ketone, can lead to the formation of a dihydropyrazine (B8608421) intermediate, which upon oxidation yields the aromatic pyrazine ring. researchgate.net Specifically, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids has been shown to produce unsymmetrical 2,6-disubstituted pyrazines effectively. organic-chemistry.org This transformation involves a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation, a pathway that could be applicable to this compound. organic-chemistry.org

| Heterocycle | General Precursors | Potential Reaction Type |

| Pyridine | α-Aminonitriles, 1,3-Dicarbonyl compounds | Condensation, Cyclization, Aromatization |

| Pyrazine | α-Aminonitriles, α-Amino ketones | Self-condensation, Cross-condensation, Oxidation |

Construction of Quinolines and Isoquinolines

The synthesis of quinolines and isoquinolines often involves the cyclization of appropriately substituted benzene (B151609) derivatives. While direct applications of this compound are not prominently featured in classic named reactions for quinoline (B57606) synthesis, its structural elements are pertinent. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the phenyl ring can be further functionalized to create the necessary precursors for established quinoline syntheses like the Friedländer or Combes reactions.

The construction of isoquinolines from 2-phenylethylamine derivatives is a well-established strategy, with methods like the Bischler-Napieralski and Pictet-Spengler syntheses being cornerstone examples. pharmaguideline.comquimicaorganica.org Although this compound is not a direct phenylethylamine, its α-phenylacetonitrile core is a key structural motif. It is conceivable that through strategic modifications, such as reduction of the nitrile and manipulation of the dimethylamino group, it could be converted into a suitable precursor for isoquinoline (B145761) synthesis. For instance, the nitrile group could be transformed into a group that facilitates cyclization onto the phenyl ring. thieme-connect.de

Utilization in the Synthesis of Chiral Amines and Amino Acids

The synthesis of enantiomerically pure chiral amines and amino acids is a critical endeavor in medicinal chemistry and materials science. semanticscholar.orgmdpi.com α-Aminonitriles, including this compound, are pivotal intermediates in this context, primarily through the Strecker synthesis and its asymmetric variations. masterorganicchemistry.commdpi.com

The hydrolysis of the nitrile group in this compound provides a direct route to α-(dimethylamino)phenylacetic acid, a non-proteinogenic amino acid derivative. google.com The development of enantioselective methods for the synthesis of α-aminonitriles, often employing chiral catalysts or auxiliaries, allows for the production of optically active amino acids. mdpi.com

Furthermore, the nitrile group of α-(N,N-dimethylamino)phenylacetonitrile can be replaced by various alkyl or aryl groups using Grignard reagents, leading to the formation of tertiary amines. orgsyn.org When combined with enantioselective synthesis strategies for the starting aminonitrile, this approach offers a versatile method for preparing a wide range of chiral tertiary amines. nsf.gov The development of copper-catalyzed asymmetric cyclizative aminoboration of amines bearing a pendant alkene has also emerged as a powerful tool for synthesizing chiral N-heterocycles like piperidines and tetrahydroisoquinolines, highlighting the potential for complex chiral amine synthesis starting from simpler amine precursors. researchgate.net

| Target Molecule | Synthetic Strategy | Key Transformation |

| Chiral Amino Acids | Asymmetric Strecker Synthesis | Hydrolysis of the nitrile group |

| Chiral Tertiary Amines | Grignard reaction on α-aminonitrile | Replacement of the nitrile group |

Strategic Building Block in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.gov The functional group array of this compound makes it an attractive candidate for participation in MCRs.

The Strecker reaction itself is a classic three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source. masterorganicchemistry.commdpi.com this compound is the product of a Strecker reaction between benzaldehyde (B42025), dimethylamine (B145610), and a cyanide source. orgsyn.org

While specific MCRs prominently featuring this compound as a starting component are not extensively documented, its structural motifs are found in the products of various MCRs. For instance, the Ugi and Passerini reactions often yield complex amides and esters containing α-amino acid or α-acyloxy carboxamide scaffolds. nih.gov The α-aminonitrile structure of this compound can be seen as a masked α-amino acid, suggesting its potential as a synthon in the design of novel MCRs. The development of MCRs for the synthesis of highly substituted isoquinoline derivatives has been reported, often involving malononitrile (B47326) as a key component, which shares the nitrile functionality with the subject compound. semanticscholar.org

Key Intermediate in the Synthesis of Complex Pharmaceutical Compounds

The utility of this compound and its derivatives is underscored by their application as key intermediates in the synthesis of pharmaceutically active compounds.

Precursors to Trimebutine and Analogues

Trimebutine, a non-competitive spasmolytic agent, is chemically known as 3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester. koreascience.kr The synthesis of Trimebutine relies on the key intermediate 2-(dimethylamino)-2-phenylbutanol. koreascience.kr This amino alcohol is structurally very similar to this compound. An efficient synthesis of 2-dimethylamino-2-phenylbutanol has been reported starting from propiophenone, proceeding via an oxirane intermediate which is then opened by dimethylamine. While this specific route does not start from the nitrile, the structural relationship highlights the importance of the 2-(dimethylamino)-2-phenyl core in the synthesis of Trimebutine. It is conceivable that this compound could be converted to the necessary amino alcohol intermediate through a Grignard reaction with ethylmagnesium bromide followed by reduction, or other synthetic manipulations of the nitrile group.

Other Bioactive Scaffold Constructions

The versatile chemical nature of this compound renders it a valuable building block in the construction of various bioactive heterocyclic scaffolds beyond those previously discussed. Its ability to act as a masked α-cyano carbanion or to be transformed into other reactive intermediates allows for its incorporation into diverse ring systems of medicinal and biological interest.

One significant application lies in the synthesis of substituted isoquinolines. Research has demonstrated that lithiated o-tolualdehyde tert-butylimines can condense with nitriles, such as this compound, to form eneamido anion intermediates. These intermediates can be trapped in situ with a variety of electrophiles, leading to a diverse array of highly substituted isoquinolines. nih.gov This method is particularly noteworthy for its convergence, allowing for the assembly of multiple components in a single operation and providing access to complex isoquinoline structures that are otherwise difficult to synthesize. nih.govharvard.edu The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds.

Furthermore, derivatives of 2-phenylacetonitrile (B1602554) are instrumental in the synthesis of isoquinoline-1,3(2H,4H)-diones. These scaffolds are accessible through the reaction of 2-phenylacetonitrile derivatives with homophthalic anhydrides. This reaction provides a direct route to these dione (B5365651) structures, which are of interest for their potential biological activities. The reaction of an α-substituted phenylacetonitrile (B145931) with homophthalic anhydride (B1165640) in the presence of a base like pyridine leads to the formation of 4-substituted-2-phenyl-4-cyano-3,4-dihydroisoquinoline-1,3(2H)-dione. This transformation highlights the utility of 2-phenylacetonitrile derivatives as synthons for introducing a substituted phenylmethyl group into a heterocyclic framework.

Another area of application is in the synthesis of pyrrole-based scaffolds. For instance, analogues of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione have been synthesized and evaluated for their anti-inflammatory properties. nih.gov While not directly starting from this compound, the presence of the dimethylamino-phenyl moiety underscores the importance of this substitution pattern in the design of bioactive pyrrole (B145914) derivatives. These findings suggest the potential for developing synthetic routes that utilize this compound as a precursor to access such bioactive pyrrolinones.

The following table summarizes the types of bioactive scaffolds constructed using this compound and its derivatives, along with the key synthetic methods employed.

| Bioactive Scaffold | Synthetic Method | Key Reactants | Reference |

| Substituted Isoquinolines | Condensation and Electrophilic Trapping | Lithiated o-tolualdehyde tert-butylimines, this compound | nih.gov |

| Isoquinoline-1,3(2H,4H)-diones | Reaction with Cyclic Anhydrides | 2-Phenylacetonitrile derivatives, Homophthalic anhydride | |

| Pyrrole-2,5-dione Analogues | Multi-step synthesis | N-(4-(dimethylamino)phenyl)maleimide, Diphenylacetylene | nih.gov |

Contribution to the Total Synthesis of Natural Products

The strategic importance of this compound and its close chemical relatives is further underscored by their application in the total synthesis of complex natural products. These molecules serve as crucial starting materials or key intermediates, enabling the efficient construction of intricate molecular architectures found in nature.

A notable example is the synthesis of the antibiotic Mimosamycin (B1211893) . Mimosamycin is an isoquinolinequinone antibiotic isolated from Streptomyces lavendulae that exhibits activity against mycobacteria. A total synthesis of mimosamycin has been reported where a key step involves the reaction of a methyl (o-(chloromethyl)phenyl)acetate derivative with methylamine (B109427) to construct the core isoquinoline-3(2H)-one structure. nih.gov The phenylacetonitrile moiety serves as a latent carboxylic acid, with the nitrile group being hydrolyzed in a subsequent step. While this specific synthesis does not start directly from this compound, the underlying strategy of using a phenylacetonitrile derivative to build the isoquinoline core is directly relevant. A synthetic approach starting from a suitably substituted 2-phenylacetonitrile derivative, such as a methoxy-substituted analogue of this compound, could be envisioned for the construction of the mimosamycin framework. The key transformations in the synthesis of Mimosamycin are outlined below.

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | Regioselective chloromethylation and methoxycarbonylmethylation | Methyl (o-(chloromethyl)phenyl)acetate derivative | nih.gov | |

| 2 | Reaction with methylamine | Methylamine | 5,7,8-Trimethoxy-2,6-dimethyl-1,4-dihydroisoquinoline-3(2H)-one | nih.gov |

| 3 | Oxidation | Cerium(IV) ammonium (B1175870) nitrate | Mimosamycin | nih.gov |

The protoberberine alkaloids, a large class of isoquinoline alkaloids with a wide range of biological activities, also represent a target class where 2-phenylacetonitrile derivatives are valuable precursors. The synthesis of protoberberine alkaloids often involves the construction of a tetracyclic ring system. Methodologies such as the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, are central to the synthesis of these alkaloids. harvard.edu While a direct total synthesis of a protoberberine alkaloid starting from this compound is not prominently reported, its role as a precursor to substituted phenylethylamines makes it a highly relevant starting point for such synthetic endeavors. The nitrile group can be reduced to an amine, and the dimethylamino group can be a handle for further functionalization or can be part of the final target structure.

The lamellarin alkaloids, a family of marine-derived pyrrole alkaloids with potent cytotoxic and other biological activities, are another class of natural products where the core structural motifs can be accessed through strategies involving phenylacetonitrile derivatives. researchgate.netcolab.wspharmaguideline.com The synthesis of the central pyrrole ring in lamellarins has been achieved through various methods, including those that utilize arylacetonitriles as key building blocks. For example, the Barton-Zard pyrrole synthesis can employ α-isocyanoacetates and nitroalkenes, the latter of which can be derived from the condensation of an arylacetaldehyde with a nitromethane, with the arylacetaldehyde being accessible from the corresponding phenylacetonitrile.

Stereochemical Investigations and Asymmetric Transformations Involving 2 Dimethylamino 2 Phenylacetonitrile

Enantioselective Synthesis of 2-(Dimethylamino)-2-phenylacetonitrile

The direct synthesis of enantiomerically enriched this compound has been approached through various asymmetric methodologies, primarily focusing on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the Strecker reaction or related cyanations.

Chiral Catalyst Development and Application

The catalytic asymmetric Strecker reaction represents a highly efficient route to chiral α-aminonitriles. This approach typically involves the reaction of an imine with a cyanide source in the presence of a chiral catalyst. While specific catalysts tailored exclusively for the synthesis of this compound are not extensively documented in readily available literature, the principles of asymmetric catalysis in Strecker reactions are well-established. Chiral catalysts, often metal complexes with chiral ligands or organocatalysts, facilitate the enantioselective addition of the cyanide nucleophile to the imine. For the synthesis of this compound, this would involve the cyanation of N,N-dimethyl-N-benzylideneamine. The success of such a reaction is highly dependent on the catalyst's ability to create a chiral environment around the reactive center, thereby differentiating between the two enantiotopic faces of the imine.

Research in the broader field of asymmetric Strecker reactions has identified several effective catalyst systems. For instance, chiral thiourea-based catalysts have been shown to be effective in promoting the hydrocyanation of imines with high enantioselectivity. These catalysts are believed to activate the imine through hydrogen bonding, while a coordinated cyanide source delivers the nucleophile in a stereocontrolled manner.

| Catalyst Type | General Mechanism | Potential Applicability |

| Chiral Metal Complexes | Lewis acid activation of the imine and delivery of cyanide from a chiral ligand sphere. | Applicable to the cyanation of N,N-dimethyl-N-benzylideneamine, with catalyst choice being critical. |

| Chiral Organocatalysts | Activation of the imine and/or cyanide source through non-covalent interactions (e.g., hydrogen bonding). | Thiourea and guanidine-based catalysts have shown promise for similar substrates. |

Asymmetric Induction Using Chiral Auxiliaries

An alternative strategy for the enantioselective synthesis of this compound involves the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical course of the reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of α-aminonitriles, a common method involves the reaction of an aldehyde or ketone with a chiral amine auxiliary, followed by the addition of a cyanide source. nih.gov This diastereoselective Strecker synthesis leads to the formation of a diastereomeric mixture of α-aminonitriles, where one diastereomer is formed in excess. The diastereomers can then be separated, and the chiral auxiliary cleaved to afford the desired enantiopure α-aminonitrile.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the reviewed literature, the general applicability of this method is well-recognized in the synthesis of other α-amino acids and their nitrile precursors. For instance, (R)-phenylglycine amide has been successfully employed as a chiral auxiliary in diastereoselective Strecker reactions, leading to high diastereomeric excesses.

| Chiral Auxiliary Type | Point of Attachment | General Outcome |

| Chiral Amines | Forms a chiral imine with benzaldehyde (B42025). | Diastereoselective addition of cyanide, followed by removal of the auxiliary. |

| Chiral Alcohols | Forms a chiral ester or acetal derivative. | Less common for Strecker-type reactions but a potential strategy. |

Diastereoselective Reactions Utilizing the Compound as a Chiral Building Block

Once obtained in enantiopure form, this compound can serve as a valuable chiral building block in diastereoselective reactions. The existing stereocenter can influence the formation of new stereocenters in subsequent transformations, allowing for the synthesis of complex molecules with controlled stereochemistry.

For example, the α-proton of this compound can be deprotonated to form a chiral nucleophile. The subsequent reaction of this nucleophile with an electrophile can proceed with high diastereoselectivity, dictated by the steric and electronic properties of the chiral aminonitrile. The bulky phenyl and dimethylamino groups can effectively shield one face of the molecule, leading to a preferential attack of the electrophile from the less hindered side.

Chiral Resolution Methods for Enantiopure this compound

Chiral resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. nih.gov For aminonitriles like this compound, classical resolution via the formation of diastereomeric salts is a common and effective method. osti.gov This process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These salts, having different physical properties, can then be separated by fractional crystallization. libretexts.org After separation, the desired enantiomer of the aminonitrile can be recovered by neutralizing the salt with a base.

A common and effective resolving agent for racemic α-aminonitriles is (-)-dibenzoyl-tartaric acid. osti.gov The process involves treating the racemic aminonitrile with the chiral acid in a suitable polar solvent, such as an alkanol or a ketone, to precipitate a mixture of the diastereomeric salts. osti.gov Subsequent maceration of these salts with a solvent like aqueous dioxane can lead to the selective isolation of one of the diastereomers. osti.gov

Another potential resolving agent is tartaric acid and its derivatives. nih.gov The efficiency of the resolution process is dependent on several factors, including the choice of solvent, temperature, and the stoichiometry of the resolving agent.

| Resolving Agent | Principle of Separation | Common Solvents |

| (-)-Dibenzoyl-tartaric acid | Formation of diastereomeric salts with different solubilities. osti.gov | Methanol, Ethanol, Acetone osti.gov |

| Tartaric acid derivatives | Formation of diastereomeric salts. nih.gov | Varies depending on the specific derivative and substrate. |

Stereocontrol Strategies in Subsequent Transformations of Derivatives

Derivatives of enantiopure this compound can undergo a variety of transformations where the existing stereocenter directs the stereochemical outcome of the reaction. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, yielding chiral α-amino acid derivatives or 1,2-diamines, respectively. During these transformations, the stereocenter at the α-position can influence the stereochemistry of adjacent newly formed stereocenters. The steric hindrance provided by the phenyl and dimethylamino groups can dictate the approach of reagents, leading to the preferential formation of one diastereomer.

Furthermore, the dimethylamino group can be quaternized to form a chiral ammonium (B1175870) salt, which can then be used as a chiral phase-transfer catalyst in various asymmetric reactions. The stereochemical integrity of the original aminonitrile is crucial for the effectiveness of the resulting catalyst.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For 2-(Dimethylamino)-2-phenylacetonitrile, with its distinct chemical environments, NMR provides a wealth of structural information.

Two-dimensional (2D) NMR experiments are crucial for resolving complex spectral overlaps and establishing definitive atomic connections. science.govkashanu.ac.ir

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu In this compound, a COSY spectrum would show cross-peaks between the methine proton (CH) and the aromatic protons on the phenyl ring, confirming their proximity within the spin system. rsc.org This helps to assign the signals within the complex aromatic region. westmont.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atoms to which they are attached (¹JCH). emerypharma.com It provides a clear map of one-bond ¹H-¹³C connections. For this compound, this technique would definitively link the methine proton signal to its corresponding carbon signal, the dimethyl protons to the N-methyl carbon signal, and each aromatic proton to its respective carbon in the phenyl ring. sdsu.edursc.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.edu This is particularly powerful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton. rsc.org For instance, an HMBC spectrum would show correlations from the dimethyl protons to the methine carbon and from the methine proton to the cyano carbon and the ipso-carbon of the phenyl ring, confirming the core structure of the molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| N(CH₃)₂ | ~2.3 | ~42 | Methine Carbon (CH) |

| Methine (CH) | ~4.9 | ~60 | Cyano (C≡N), Phenyl C1 |

| Cyano (C≡N) | - | ~118 | Methine Proton (CH) |

| Phenyl C1 (ipso) | - | ~135 | Methine Proton (CH) |

| Phenyl C2, C6 | ~7.5 | ~129 | Phenyl Protons |

| Phenyl C3, C5 | ~7.4 | ~128 | Phenyl Protons |

| Phenyl C4 | ~7.3 | ~127 | Phenyl Protons |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different forms because the NMR parameters, such as chemical shifts, are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions and molecular packing in the crystal lattice. researchgate.netnih.gov

While liquid-state NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR spectra reflect the specific arrangement of molecules in the solid state. researchgate.net Different polymorphs of this compound would be expected to produce distinct ¹³C ssNMR spectra. nih.gov Variations in the chemical shifts of the nitrile carbon, the methine carbon, and the phenyl ring carbons would indicate differences in crystal packing and conformation between polymorphs. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. lgcstandards.com The theoretical exact mass of this compound (C₁₀H₁₂N₂) is 160.1000 Da. lgcstandards.comfishersci.ca HRMS can measure this mass with an accuracy of a few parts per million (ppm), which serves to confirm the molecular formula and rule out other potential elemental compositions.

Tandem mass spectrometry (MS/MS) is a technique used to probe the fragmentation pathways of ions. nih.gov In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.net This process provides valuable information about the molecule's structure and stability. nih.gov

For the protonated molecule [M+H]⁺ of this compound, a plausible fragmentation pathway can be proposed. The initial precursor ion would have a mass-to-charge ratio (m/z) of 161. A primary fragmentation step would likely be the neutral loss of the dimethylamino group, leading to a significant fragment ion. Further fragmentation could involve the loss of the nitrile group or cleavage of the phenyl ring, producing a characteristic pattern of product ions that helps to confirm the connectivity of the original molecule. wvu.edumdpi.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Proposed Neutral Loss |

| 160 | [C₁₀H₁₂N₂]⁺ | - |

| 116 | [C₈H₆N]⁺ | C₂H₆N (Dimethylamine) |

| 91 | [C₇H₇]⁺ | C₃H₅N₂ (from parent) or HCN (from m/z 116) |

| 77 | [C₆H₅]⁺ | C₄H₇N₂ (from parent) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. msu.edu These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. researchgate.net

For this compound, the key functional groups each produce distinct signals:

Nitrile (C≡N) Stretch: A sharp, intense absorption in the FT-IR spectrum, typically around 2240-2260 cm⁻¹. nih.gov This band is often weaker in the Raman spectrum.

Aromatic C=C Stretch: Multiple bands in the region of 1450-1600 cm⁻¹ in both FT-IR and Raman spectra, characteristic of the phenyl ring. nih.gov

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups appear just below 3000 cm⁻¹. bjp-bg.com

C-N Stretch: The C-N stretching vibration of the dimethylamino group is expected in the 1000-1250 cm⁻¹ region. nih.gov

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. currentseparations.com For example, the symmetric "breathing" mode of the phenyl ring often gives a strong signal in the Raman spectrum. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl | Aromatic C-H Stretch | 3000 - 3100 |

| Methyl/Methine | Aliphatic C-H Stretch | 2850 - 3000 |

| Nitrile | C≡N Stretch | 2240 - 2260 |

| Phenyl | Aromatic C=C Stretch | 1450 - 1600 |

| Dimethylamino | C-N Stretch | 1000 - 1250 |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

Since this compound possesses a stereocenter at the carbon bearing the phenyl and nitrile groups, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules.

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is unique for each enantiomer, with one being the mirror image of the other. sci-hub.se The intensity of the CD signal is directly proportional to the enantiomeric excess (% ee) of the sample, making it a valuable tool for quantitative analysis of chiral purity. mdpi.comnih.govnih.gov

Absolute Configuration: Determining the absolute configuration (i.e., whether an enantiomer is R or S) can be achieved by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. spark904.nlunibe.ch Modern computational methods, such as Density Functional Theory (DFT), can predict the CD spectrum for a given absolute configuration (e.g., the R-enantiomer). americanlaboratory.com A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

X-Ray Crystallography of Single Crystals of this compound and its Derivatives

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a detailed portrait of the molecular conformation and configuration. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular architecture.

While the crystal structure of this compound itself is not publicly available in crystallographic databases, detailed structural elucidation has been performed on closely related derivatives. The insights gleaned from these studies are invaluable for understanding the structural characteristics of the broader class of α-substituted phenylacetonitriles. A prime example is the crystallographic analysis of 2-[4-(Methylsulfonyl)phenyl]acetonitrile, which serves as an excellent case study.

Detailed Research Findings from a Phenylacetonitrile (B145931) Derivative

The crystal structure of 2-[4-(Methylsulfonyl)phenyl]acetonitrile was determined to provide a clear understanding of its molecular geometry and packing in the crystal lattice. The analysis revealed that the molecule crystallizes in the triclinic space group Pī. nih.gov

Key findings from the crystallographic study of 2-[4-(Methylsulfonyl)phenyl]acetonitrile include:

Molecular Conformation: The benzene (B151609) ring and the acetonitrile group are observed to be nearly coplanar. This is evidenced by the C1—C6—C7—C8 torsion angle of 1.1 (3)°. nih.govresearchgate.net This planarity suggests a degree of electronic conjugation between the aromatic ring and the nitrile group.

Bond Lengths and Angles: The determined bond lengths and angles fall within the expected ranges for similar chemical environments. nih.gov

Intermolecular Interactions: The crystal packing is characterized by intermolecular C—H···O hydrogen bonds. These interactions link adjacent molecules, forming two-dimensional planes that are parallel to the (001) crystallographic plane. nih.govresearchgate.net

The crystallographic data for 2-[4-(Methylsulfonyl)phenyl]acetonitrile is summarized in the interactive data table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉NO₂S |

| Formula Weight (g/mol) | 195.23 |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a (Å) | 5.5599 (2) |

| b (Å) | 8.0942 (3) |

| c (Å) | 10.9006 (4) |

| α (°) | 81.162 (2) |

| β (°) | 85.347 (2) |

| γ (°) | 74.458 (2) |

| Volume (ų) | 466.60 (3) |

| Z | 2 |

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Reflections Collected | 5970 |

| Independent Reflections | 1826 |

| R_int | 0.023 |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.110 |

In other related studies, single-crystal X-ray diffraction has been instrumental in confirming the structures of quinoxalines synthesized from 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles. This underscores the indispensable role of this technique in the structural verification of reaction products in synthetic chemistry.

Derivatization Strategies and Exploration of Structure Reactivity Relationships

Modifications of the Dimethylamino Group and Impact on Reactivity

The dimethylamino group is a key determinant of the electronic and steric properties of 2-(dimethylamino)-2-phenylacetonitrile. Altering the substitution pattern on the nitrogen atom can significantly influence the molecule's reactivity in various chemical transformations.

In a similar vein, the synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives involves the reaction of a chloromethylquinazoline with various secondary amines. This reaction showcases the feasibility of introducing a range of dialkylamino moieties, thereby creating a library of compounds with potentially different pharmacological activities nih.gov. The choice of the secondary amine is a critical parameter that can affect the reaction kinetics and the final yield of the product.

Furthermore, the synthesis of 2-(butylamino)pyridine-3,4-dicarbonitrile derivatives illustrates the effect of varying the length and branching of the alkyl substituent at the amino group on the photophysical properties of the resulting molecules mdpi.com. While this study focuses on photophysical properties, the synthetic methodology underscores the accessibility of a variety of N-substituted aminonitriles, each with its unique reactivity profile. For example, the reaction of 2-chloropyridine-3,4-dicarbonitriles with N-butylamine or N,N-dibutylamine proceeds with moderate to good yields, demonstrating the influence of the degree of substitution on the nitrogen atom on the reaction outcome mdpi.com.

The following table summarizes the synthesis of various N-substituted aminopyridine dicarbonitriles, illustrating the impact of the amino group structure on the reaction yield.

| Entry | Amine | Product | Yield (%) |

| 1 | n-Butylamine | 2-(Butylamino)-6-(4-fluorophenyl)pyridine-3,4-dicarbonitrile | 75 |

| 2 | n-Butylamine | 2-(Butylamino)-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile | 81 |

| 3 | Di-n-butylamine | 2-(Dibutylamino)-6-phenylpyridine-3,4-dicarbonitrile | 77 |

| 4 | Di-n-butylamine | 2-(Dibutylamino)-6-(4-fluorophenyl)pyridine-3,4-dicarbonitrile | 68 |

| Data sourced from a study on the synthesis of 2-(butylamino)pyridine-3,4-dicarbonitrile derivatives mdpi.com. |

These examples collectively demonstrate that modifications to the dimethylamino group are a viable strategy for fine-tuning the reactivity and properties of aminonitriles. The steric bulk and electronic nature of the substituents on the nitrogen atom can influence reaction rates, yields, and even the reaction pathway itself.

Functionalization of the Phenyl Ring for Electronic and Steric Tuning

The phenyl ring of this compound offers a versatile scaffold for introducing a wide range of functional groups. These substituents can exert profound electronic and steric effects, thereby modulating the reactivity of the entire molecule.

The introduction of electron-withdrawing or electron-donating groups onto the phenyl ring can significantly alter the electron density distribution within the molecule. This, in turn, affects the reactivity of the benzylic position and the nitrile group. For instance, in a study on the synthesis of 2-hydroxyimino-2-phenylacetonitriles, the electronic effect of substituents on the phenylacetonitrile (B145931) precursor was found to influence the reaction yield frontiersin.org. Electron-donating groups, such as methoxy, generally led to higher yields, while electron-withdrawing groups, such as halogens, resulted in slightly lower yields. This suggests that increased electron density on the phenyl ring facilitates the reaction.

The position of the substituent on the phenyl ring also plays a critical role. Ortho-substituents can introduce steric hindrance around the reaction center, which can influence the approach of reagents and affect the stereoselectivity of reactions. In a study on the structure-activity relationship of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a substituent at the ortho position of the phenyl ring was found to cause the phenylacetamide ring to rotate out of the plane of the thienopyridine core, likely due to steric clashes mdpi.com. This conformational change can have a significant impact on the molecule's interaction with biological targets or its participation in chemical reactions.

The following table presents data on the synthesis of 2-hydroxyimino-2-phenylacetonitriles from variously substituted phenylacetonitriles, illustrating the impact of phenyl ring functionalization on reaction yields.

| Entry | Phenylacetonitrile Substituent | Product | Yield (%) |

| 1 | 4-Methoxy | 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile | 85 |

| 2 | 4-Methyl | 2-Hydroxyimino-2-(p-tolyl)acetonitrile | 82 |

| 3 | 4-Fluoro | 2-(4-Fluorophenyl)-2-hydroxyiminoacetonitrile | 78 |

| 4 | 4-Chloro | 2-(4-Chlorophenyl)-2-hydroxyiminoacetonitrile | 75 |

| 5 | 4-Bromo | 2-(4-Bromophenyl)-2-hydroxyiminoacetonitrile | 72 |

| Data sourced from a study on the synthesis of 2-hydroxyimino-2-phenylacetonitriles frontiersin.org. |

These findings underscore the importance of the phenyl ring as a tunable element for controlling the reactivity of this compound. By judiciously selecting substituents with desired electronic and steric properties, it is possible to fine-tune the molecule's behavior in chemical reactions and to design derivatives with specific applications in mind.

Transformation of the Nitrile Functionality to Other Carbonyl Derivatives

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other carbonyl-containing moieties, including amides, carboxylic acids, and ketones. These transformations significantly expand the synthetic utility of the parent compound.

Hydrolysis to Amides and Carboxylic Acids: